![molecular formula C17H19ClN2O3S B2809470 N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide CAS No. 2034406-46-5](/img/structure/B2809470.png)
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide
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Description
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide, commonly known as CTK7, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CTK7 belongs to the class of oxalamide compounds and has shown promising results in preclinical studies as an anticancer and antiviral agent.
Scientific Research Applications
Novel Synthetic Methodologies
A study by Mamedov et al. (2016) introduced a novel synthetic approach for creating N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a one-pot synthesis method that could potentially be applied to compounds with similar structures to N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(1-phenylethyl)oxalamide. This method is notable for its simplicity and high yield, offering a useful formula for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Crystal Structure Analysis
The structural analysis by Wang et al. (2016) of a similar N,N′-bis(substituted)oxamide compound revealed detailed insights into the molecular and supramolecular structure, potentially applicable for understanding the physical and chemical properties of closely related compounds (Wang et al., 2016).
Apoptosis Inducers and Anticancer Agents
Research by Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer with potential as an anticancer agent. Although this study focuses on a different compound, the methodology and targets such as TIP47 could be relevant for research into related compounds with potential anticancer applications (Zhang et al., 2005).
Molecular Interaction Studies
The work by Girisha et al. (2016) on the crystal structures of chalcones closely related to the query compound, elucidates the hydrogen bonding patterns and potential interaction motifs, which could inform the design and synthesis of similar oxalamides for various applications (Girisha et al., 2016).
Promotion of Antiferromagnetic Exchange Interaction
Weheabby et al. (2018) explored the promotion of antiferromagnetic exchange interaction in multinuclear copper(II) complexes via fused oxamato/oxamidato ligands. While the study focuses on a different class of compounds, the findings could have implications for the design and functionalization of compounds like this compound in materials science or molecular electronics (Weheabby et al., 2018).
properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-11(12-6-4-3-5-7-12)20-17(22)16(21)19-10-13(23-2)14-8-9-15(18)24-14/h3-9,11,13H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAMVRWSNPGWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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